TriGalNAc CBz

ASGPR Targeting Liver Delivery Multivalent Ligand Design

TriGalNAc CBz (CAS 186613-57-0) is a chemically derivatized trivalent N-acetylgalactosamine (tri-GalNAc) ligand specifically engineered for high-affinity interaction with the hepatic asialoglycoprotein receptor (ASGPR). The compound features a core tri-GalNAc scaffold for multivalent ASGPR binding, while the benzyl carbamate (CBz) moiety serves as a protective group on the tris tertiary amine, enabling selective downstream deprotection and bioconjugation.

Molecular Formula C34H35NO11
Molecular Weight 633.6 g/mol
Cat. No. B10831541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriGalNAc CBz
Molecular FormulaC34H35NO11
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C34H35NO11/c1-22(36)35-28-30(46-33(41)25-17-9-4-10-18-25)29(45-32(40)24-15-7-3-8-16-24)26(21-43-31(39)23-13-5-2-6-14-23)44-34(28)42-20-12-11-19-27(37)38/h2-10,13-18,26,28-30,34H,11-12,19-21H2,1H3,(H,35,36)(H,37,38)/t26-,28-,29+,30-,34-/m1/s1
InChIKeyOZBZNGCNHUNODU-AWVJDWFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TriGalNAc CBz: Technical Overview and Procurement Considerations for ASGPR-Targeted Drug Delivery


TriGalNAc CBz (CAS 186613-57-0) is a chemically derivatized trivalent N-acetylgalactosamine (tri-GalNAc) ligand specifically engineered for high-affinity interaction with the hepatic asialoglycoprotein receptor (ASGPR). The compound features a core tri-GalNAc scaffold for multivalent ASGPR binding, while the benzyl carbamate (CBz) moiety serves as a protective group on the tris tertiary amine, enabling selective downstream deprotection and bioconjugation [1]. This structural design distinguishes it from non-protected tri-GalNAc analogs, as the CBz group provides a defined chemical handle for orthogonal synthetic strategies and precise control over conjugation chemistry. TriGalNAc CBz is primarily sourced for research applications in liver-targeted mRNA delivery, lysosomal targeting chimera (LYTAC) development, and the synthesis of ASGPR-targeted oligonucleotide conjugates .

TriGalNAc CBz: Critical Functional Distinctions Preventing Generic Substitution in Liver-Targeting Workflows


Direct substitution of TriGalNAc CBz with generic tri-GalNAc conjugates or other GalNAc-based ligands is not scientifically valid due to three primary functional distinctions. First, the presence of the CBz protecting group on the core amine is not a trivial modification; it is essential for maintaining chemical integrity during multi-step synthesis of complex conjugates, preventing premature or off-target reactions that would compromise final product purity and yield . Second, the trivalent GalNAc architecture exhibits a binding affinity for ASGPR that is approximately 1,000-fold higher than monomeric or dimeric GalNAc ligands (Kd of 1-10 nM vs. 180-250 nM for monoantennary ligands), a quantitative difference that directly correlates with a 25-fold greater hepatocyte uptake efficiency . Third, using a non-protected analog or a ligand with a different protecting group (e.g., Boc, Fmoc) will not be compatible with the same orthogonal deprotection and conjugation protocols, leading to synthetic incompatibility and potential failure of the intended bioconjugation strategy [1]. These factors collectively preclude simple one-to-one replacement.

TriGalNAc CBz: A Quantitative Evidence Guide for Differentiated Performance in Receptor Binding and Synthetic Utility


TriGalNAc CBz: Quantitative Comparison of ASGPR Binding Affinity and Hepatocyte Uptake Efficiency

The trivalent GalNAc architecture, which forms the functional core of TriGalNAc CBz, exhibits a profound enhancement in ASGPR binding affinity compared to lower-valency ligands. Triantennary scaffolds demonstrate an apparent dissociation constant (Kd) of 3–5 nM, which is significantly lower than the Kd of 180–250 nM observed for monoantennary (monovalent) GalNAc ligands . This enhanced binding translates directly into a quantifiable improvement in hepatocyte uptake, with triantennary constructs achieving approximately 25-fold greater internalization into hepatocytes than their monovalent counterparts following a single administration . Furthermore, the affinity of ASGPR for a trimer of GalNAc has been established as 1,000-fold higher than that for a dimer or monomer, and only marginally lower than that for a tetrameric structure .

ASGPR Targeting Liver Delivery Multivalent Ligand Design

TriGalNAc CBz vs. TriGalNAc(OAc)3: Impact of Cbz Protection on Synthetic Versatility and Orthogonal Conjugation

TriGalNAc CBz and its peracetylated counterpart, TriGalNAc(OAc)3 CBz, incorporate distinct protecting group strategies that dictate their utility in complex syntheses. The Cbz (benzyloxycarbonyl) group provides orthogonal protection for the tris tertiary amine core, which remains stable under a variety of reaction conditions but can be selectively cleaved via catalytic hydrogenation [1]. This orthogonality is crucial; it allows for the controlled, sequential deprotection of sugar acetyl groups (e.g., using Zemplén deacetylation) without affecting the amine, or conversely, the selective removal of the Cbz group to generate a free amine for further conjugation, such as NHS ester coupling or amide bond formation [1]. This is in direct contrast to TriGalNAc(OAc)3, which lacks the Cbz protecting group and presents all acetylated hydroxyls and a free amine, leading to a lack of synthetic orthogonality and a higher risk of undesirable side reactions during multi-step syntheses .

Protecting Group Chemistry Bioconjugation Synthetic Strategy

TriGalNAc CBz: Enhanced In Vivo Hepatocyte Internalization Demonstrated in Rodent Models

The trivalent GalNAc scaffold (the core of TriGalNAc CBz) has been shown to mediate highly effective and specific hepatocyte internalization in vivo. In a study investigating the pharmacokinetics and biodistribution of triantennary galactosamine (triGalNAc)-modified nanoscaffolds in mice, increasing valency of the GalNAc ligand was directly correlated with enhanced hepatocyte-specific internalization, as confirmed by flow cytometry, confocal microscopy, and in vivo fluorescent organ scanning [1]. While a direct head-to-head comparison for the CBz-protected variant is not available, the evidence demonstrates that the trivalent architecture, independent of the protecting group, is a critical driver of in vivo liver targeting efficiency. In a separate study, modifying poly-γ-glutamic acid (PGA) with a synthetic trivalent glycol-ligand (TriGalNAc) resulted in its targeted delivery to liver hepatocytes in rats, confirming the ligand's capacity to redirect a payload to the liver in a living organism [2].

In Vivo Targeting Pharmacokinetics Hepatocyte Uptake

TriGalNAc CBz: Key Application Scenarios for Liver-Targeted Drug Delivery and Bioconjugation


Synthesis of Liver-Targeted Oligonucleotide Therapeutics (siRNA and ASO)

TriGalNAc CBz is the preferred building block for constructing liver-targeted siRNA and antisense oligonucleotide (ASO) conjugates. Its trivalent GalNAc architecture provides the requisite 1,000-fold enhancement in ASGPR binding affinity (Kd ~1-10 nM) necessary for efficient, receptor-mediated uptake into hepatocytes . This is the foundational technology behind clinically approved GalNAc-siRNA drugs like Givosiran and Lumasiran. The CBz protecting group on the core amine allows for controlled, post-synthetic conjugation to the oligonucleotide payload, ensuring high product purity and defined stoichiometry [1].

Development of Lysosomal Targeting Chimeras (LYTACs) for Extracellular Protein Degradation

In LYTAC research, TriGalNAc CBz serves as the essential ASGPR-targeting ligand. Its high-affinity binding to ASGPR shuttles a target protein of interest (e.g., a disease-relevant extracellular or membrane-bound protein) to the lysosome for degradation. The 25-fold greater hepatocyte uptake compared to monovalent ligands is critical for achieving the required intracellular trafficking and degradation efficiency in vivo. The CBz protecting group enables the precise, orthogonal attachment of the tri-GalNAc ligand to a protein-targeting moiety (e.g., an antibody or a small molecule binder) without cross-reacting with sensitive functional groups on the protein-targeting component [1].

Formulation of Liver-Directed Lipid Nanoparticles (LNPs) for mRNA and Gene Delivery

TriGalNAc CBz is a key intermediate for creating functionalized lipids (e.g., DSPE-PEG2K-triGalNAc) that are incorporated into the surface of lipid nanoparticles (LNPs) . This approach decorates the LNP surface with a high density of tri-GalNAc ligands, leveraging the multivalent binding enhancement to achieve robust, ASGPR-mediated targeting of mRNA or gene editing cargo to hepatocytes. This strategy has been shown to overcome species restriction, enabling efficient transfection of both mouse and human hepatocytes in chimeric mouse models [1]. The CBz group's role in ensuring the chemical integrity of the ligand-lipid conjugate during synthesis is a critical quality attribute for the final LNP formulation.

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